Product packaging for 4-methylthiane-4-carbonitrile(Cat. No.:CAS No. 1626409-73-1)

4-methylthiane-4-carbonitrile

Cat. No.: B6149213
CAS No.: 1626409-73-1
M. Wt: 141.24 g/mol
InChI Key: SFMORNRBUKPHOS-UHFFFAOYSA-N
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Description

4-Methylthiane-4-carbonitrile (CAS: 1626409-73-1 ) is a chemical compound with the molecular formula C7H11NS and a molecular weight of 141.23 g/mol . This organosulfur compound features a thiane ring, a six-membered saturated heterocycle containing one sulfur atom, which is a fundamental scaffold in synthetic and methodological advancements . The carbonitrile (-C≡N) functional group is a versatile moiety in organic synthesis; its strong electron-withdrawing nature and linear geometry influence the reactivity of adjacent atoms, and it can be transformed into other functional groups like amines, carboxylic acids, and amides, making it a valuable synthetic intermediate . The combination of the thiane ring and carbonitrile group in a single molecule presents opportunities for developing novel compounds with unique properties, serving as a key scaffold for synthesizing more complex molecular architectures . The compound is identified with the InChIKey SFMORNRBUKPHOS-UHFFFAOYSA-N and should be stored and handled by a qualified chemist following the recommendations in the material safety data sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1626409-73-1

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

4-methylthiane-4-carbonitrile

InChI

InChI=1S/C7H11NS/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3

InChI Key

SFMORNRBUKPHOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSCC1)C#N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Methylthiane 4 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the 4-Methylthiane-4-carbonitrile Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key structural feature is the quaternary carbon at the C4 position, bearing both a methyl and a nitrile group within a thiane (B73995) ring.

A primary disconnection strategy would involve the C-C bonds at the C4 position. This leads to two main retrosynthetic pathways: disconnection of the C4-methyl bond or the C4-nitrile bond. A third approach involves the disassembly of the thiane ring itself.

Strategic Disconnections:

DisconnectionPrecursorCorresponding Forward Reaction
C4-Methyl BondThiane-4-carbonitrileAlkylation
C4-Nitrile Bond4-MethylthianeCyanation
Thiane Ring (C-S bonds)Acyclic 1,5-difunctionalized pentane derivativeCyclization

Cyclization Approaches to the Thiane Ring System

The formation of the six-membered thiane ring is a fundamental step. A common and effective method for constructing such heterocyclic systems is through the cyclization of a linear precursor. A plausible approach involves the reaction of a 1,5-dihalopentane with a sulfide (B99878) source, such as sodium sulfide. This SN2 reaction proceeds via a double displacement mechanism to yield the saturated sulfur-containing ring.

Alternatively, intramolecular cyclization of a mercapto-haloalkane can be employed. For instance, 5-bromo-1-pentanethiol can undergo intramolecular nucleophilic substitution under basic conditions to form the thiane ring.

Introduction of the Nitrile Moiety at C4

The introduction of the nitrile group at the C4 position can be envisioned through several synthetic transformations. A key intermediate in many of these approaches is tetrahydro-4H-thiopyran-4-one. This ketone can be converted to the corresponding cyanohydrin by treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide. Subsequent dehydration of the cyanohydrin would yield an unsaturated nitrile, which could then be reduced to the desired saturated carbonitrile.

Alternatively, the nitrile group can be introduced via nucleophilic substitution. For example, a leaving group at the C4 position, such as a tosylate or a halide, could be displaced by a cyanide salt.

Strategies for Methyl Group Introduction at C4

The introduction of the methyl group at the C4 position can be achieved through various alkylation strategies. Starting from thiane-4-carbonitrile, the α-proton to the nitrile group can be deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophile can then be alkylated with a methylating agent, like methyl iodide, to install the methyl group at the C4 position.

Another strategy involves the use of organometallic reagents. For instance, the reaction of an appropriate electrophile at the C4 position with an organocuprate reagent, such as lithium dimethylcuprate, could also achieve the desired methylation.

Classical and Contemporary Synthetic Routes to this compound Analogs

Stepwise Synthesis Pathways

A logical stepwise synthesis would commence with a commercially available or readily prepared precursor, such as tetrahydro-4H-thiopyran-4-one.

Proposed Synthetic Pathway:

Cyanohydrin Formation: Reaction of tetrahydro-4H-thiopyran-4-one with trimethylsilyl cyanide in the presence of a catalytic amount of a Lewis acid would yield the corresponding trimethylsilyl-protected cyanohydrin.

Protection of the Hydroxyl Group: The hydroxyl group of the cyanohydrin could be protected, for example, as a tetrahydropyranyl (THP) ether, to prevent interference in subsequent steps.

Alkylation: The protected cyanohydrin can then be deprotonated at the C4 position with a strong base like LDA, followed by quenching with methyl iodide to introduce the methyl group.

Deprotection: Removal of the protecting group would furnish 4-hydroxy-4-methylthiane-4-carbonitrile.

Dehydration: The final step would involve the dehydration of the tertiary alcohol to potentially yield an unsaturated intermediate, which would then require a selective reduction of the double bond to afford the target molecule, this compound.

An alternative pathway could involve the initial methylation of tetrahydro-4H-thiopyran-4-one at the C4 position via enolate chemistry, followed by the introduction of the nitrile group.

Research Findings on Analogous Systems:

PrecursorReagents and ConditionsProduct
Tetrahydro-4H-thiopyran-4-one1. TMSCN, ZnI2 (cat.) 2. DHP, PPTS 3. LDA, MeI 4. H3O+4-Hydroxy-4-methylthiane-4-carbonitrile
Thiane-4-carbonitrile1. LDA, THF, -78 °C 2. MeIThis compound
1,5-DibromopentaneNa2SThiane

Multi-component Reaction Strategies in Heterocyclic Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to conceptualize potential routes.

For instance, MCRs have been successfully employed for the synthesis of highly substituted piperidines, the nitrogen-containing analogs of thianes. These reactions often involve the condensation of an aldehyde, an amine, and a β-dicarbonyl compound. A hypothetical MCR for the synthesis of a substituted thiane could involve a similar condensation with a sulfur-containing component.

One could envision a one-pot reaction involving a 1,5-dicarbonyl compound, a sulfur source like Lawesson's reagent or sodium hydrosulfide, and a source for the methyl and nitrile groups. However, the development of such a reaction would require significant experimental investigation to overcome challenges such as chemoselectivity and diastereoselectivity.

The Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes, involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. While this reaction typically yields five-membered rings, modifications or analogous reactions could potentially be explored for the synthesis of six-membered sulfur heterocycles.

The Asinger and Ugi reactions are other powerful MCRs that have been used to create a wide variety of heterocyclic compounds. Adapting these methodologies to incorporate the thiane core and the specific substitution pattern of this compound remains an area for future research.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on minimizing environmental impact and maximizing efficiency. Key considerations would include the use of non-toxic and renewable starting materials, the reduction of waste through high atom economy reactions, and the use of environmentally benign solvents and catalysts.

In the context of the hypothetical syntheses described above, several green chemistry strategies could be employed:

Atom Economy: Designing a synthesis that maximizes the incorporation of all starting materials into the final product is a core principle. A cycloaddition reaction, for instance, could offer higher atom economy than a multi-step linear synthesis involving protecting groups and functional group interconversions.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of hazardous solvents like dichloromethane or benzene with greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) would be a significant improvement.

Catalysis: The use of catalytic reagents is preferable to stoichiometric ones as they are used in smaller quantities and can often be recycled. For instance, if a cyclization reaction is employed, exploring catalytic methods (e.g., using a recyclable solid acid catalyst) would be a greener approach than using stoichiometric dehydrating agents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis could also be explored as it can significantly reduce reaction times and energy input compared to conventional heating.

Stereoselective and Enantioselective Synthesis of this compound

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective and enantioselective synthesis of this compound would aim to produce a single enantiomer in high purity. While specific methods for this molecule are not documented, general strategies for asymmetric synthesis can be applied.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be incorporated into a precursor molecule. For example, a chiral auxiliary could be attached to a precursor of the thiane ring, influencing the stereochemistry of a cyclization reaction. Alternatively, a chiral auxiliary could be used to control the addition of the methyl or nitrile group to a prochiral thiane derivative. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations.

Asymmetric Catalysis in Thiane Formation

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than the use of chiral auxiliaries as only a small amount of the chiral catalyst is required.

In the context of this compound synthesis, a chiral catalyst could be employed in a key bond-forming reaction that establishes the stereocenter at C4. For instance, an enantioselective Michael addition to a suitable acceptor could be used to construct the thiane ring with control over the C4 stereochemistry. Chiral organocatalysts, such as proline derivatives, or chiral transition metal complexes could be suitable for such transformations.

Enzymatic or Biocatalytic Transformations (if applicable to stereoselectivity)

Enzymes are highly selective catalysts that can perform complex chemical transformations with excellent stereocontrol. Biocatalytic methods are increasingly being used in organic synthesis due to their high efficiency and environmentally friendly nature.

For the enantioselective synthesis of this compound, an enzymatic resolution of a racemic mixture could be a viable strategy. For example, a lipase could be used to selectively acylate one enantiomer of a precursor alcohol, allowing for the separation of the two enantiomers. Alternatively, a nitrile hydratase or nitrilase could potentially be used for the enantioselective hydrolysis of a dinitrile precursor, or for the direct asymmetric addition of cyanide to a prochiral ketone.

Optimization of Reaction Conditions and Process Development for this compound Production

The optimization of reaction conditions is crucial for developing a safe, efficient, and scalable process for the production of this compound. This involves a systematic study of various reaction parameters to identify the optimal conditions that provide the highest yield and purity of the desired product.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a significant impact on the rate and outcome of a chemical reaction. A systematic screening of solvents with varying polarities and properties would be necessary to identify the optimal medium for the synthesis of this compound. For instance, in a nucleophilic substitution reaction to introduce the nitrile group, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be expected to accelerate the reaction rate.

Understanding the reaction kinetics is essential for process optimization and scale-up. This would involve studying the effect of reactant concentrations, temperature, and catalyst loading on the reaction rate. Kinetic data can be used to propose a reaction mechanism and to develop a mathematical model of the process, which can then be used to predict the performance of the reaction under different conditions and to optimize the process for large-scale production.

Table of Potentially Influential Reaction Parameters and Their Effects

ParameterPotential Effect on the Synthesis of this compound
Temperature Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but could also promote side reactions.
Solvent Affects the solubility of reactants and can influence the reaction mechanism and rate. The polarity of the solvent is a key factor.
Concentration The concentration of reactants can impact the reaction rate. Higher concentrations may lead to faster reactions but could also cause solubility issues.
Catalyst The choice and loading of a catalyst can significantly affect the reaction rate and selectivity.
Reaction Time Needs to be optimized to ensure the reaction goes to completion without the formation of significant amounts of degradation products.

Catalyst Selection and Turnover Frequencies

There is no specific information in published literature regarding catalyst selection and associated turnover frequencies (TOFs) for the synthesis of this compound. Research and process development for such a specific compound may be proprietary and not disclosed in the public domain.

In the broader context of synthesizing saturated heterocyclic nitriles, catalyst selection is highly dependent on the chosen synthetic route. General methods for nitrile synthesis include nucleophilic substitution with cyanide salts, cyanohydrin formation and subsequent reduction, and the hydrocyanation of alkenes. For heterocyclic systems, these reactions can be complex, and catalyst choice would be critical for achieving desired yield and stereoselectivity.

Without experimental data, any discussion of catalyst turnover frequencies would be purely speculative. TOF is a key metric for catalyst efficiency and is determined experimentally for a specific reaction under defined conditions.

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

Specific details on the scale-up and industrial relevance of any synthetic route for this compound are not available in the public literature. The industrial relevance of a compound is often linked to its application in sectors such as pharmaceuticals, agrochemicals, or materials science, and information on the applications of this compound is scarce.

General considerations for scaling up the synthesis of a specialty chemical like a substituted thiane would include:

Raw Material Sourcing and Cost: Availability and cost of starting materials are critical for industrial production.

Reaction Conditions: Transitioning from laboratory-scale glassware to large-scale reactors requires careful optimization of parameters like temperature, pressure, and mixing to ensure consistent product quality and safety.

Process Safety: The handling of toxic reagents, such as cyanide sources, requires stringent safety protocols and specialized equipment, especially at an industrial scale.

Product Isolation and Purification: Developing efficient and scalable methods for isolating and purifying the final product to the required specifications is a key challenge. This often involves techniques like crystallization or distillation, which need to be adapted for large quantities.

Waste Management: Environmentally sound and cost-effective disposal of waste streams is a significant consideration for any industrial chemical process.

A practical and scalable route for a chemical intermediate would typically involve robust, high-yield reaction steps and intermediates that can be easily isolated, often as solids, to simplify purification. However, without a defined and published synthetic route for this compound, a detailed analysis of its scale-up potential remains impossible.

Chemical Reactivity and Transformation Pathways of 4 Methylthiane 4 Carbonitrile

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.org This polarity is the basis for its most common and synthetically useful transformations.

The nitrile group of 4-methylthiane-4-carbonitrile can be converted into a carboxylic acid or its derivatives through hydrolysis. This transformation can be catalyzed by either acid or base. chemistrysteps.comwikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like aqueous sulfuric acid and heat, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.org A subsequent attack by water, a weak nucleophile, leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide (4-methylthiane-4-carboxamide). chemistrysteps.com Continued heating under acidic conditions hydrolyzes this amide intermediate to the final carboxylic acid product, 4-methylthiane-4-carboxylic acid, and an ammonium (B1175870) salt. wikipedia.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile to form an imine anion. pressbooks.pub Protonation by water yields a hydroxy imine, which rearranges to the corresponding amide. Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. pressbooks.pubwikipedia.org

The Pinner reaction, an example of alcoholysis, involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt, which can then be hydrolyzed to an ester. wikipedia.org

Table 1: Hydrolysis of this compound

Reactant Reagents & Conditions Intermediate Product
This compound H₃O⁺ (e.g., H₂SO₄, H₂O), Δ 4-Methylthiane-4-carboxamide 4-Methylthiane-4-carboxylic Acid

The nitrile group can be readily reduced to a primary amine, providing a direct pathway to introduce an aminomethyl group. The choice of reducing agent determines the final product.

Reduction to Primary Amine: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of hydride (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com The first addition forms an imine anion, which is complexed with aluminum. The second hydride addition yields a dianion intermediate. libretexts.org Subsequent quenching of the reaction with water protonates the nitrogen, yielding the primary amine, (4-methylthian-4-yl)methanamine. chemistrysteps.com Catalytic hydrogenation using H₂ gas over a metal catalyst (such as palladium, platinum, or nickel) can also achieve this transformation. wikipedia.org

Partial Reduction to Aldehyde: It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This requires a less reactive reducing agent that can deliver only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically run at low temperatures to prevent over-reduction. The DIBAL-H adds a hydride to the nitrile, forming an aluminum-imine intermediate which is stable at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to yield the corresponding aldehyde, 4-methylthiane-4-carbaldehyde. chemistrysteps.com

Table 2: Reduction of this compound

Reactant Reagents & Conditions Product Product Class
This compound 1. LiAlH₄, Et₂O 2. H₂O (4-Methylthian-4-yl)methanamine Primary Amine

While nitriles are not as commonly used as alkenes or alkynes in cycloadditions, they can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. youtube.com This reaction pathway is a powerful method for constructing five-membered heterocyclic rings. For example, this compound could theoretically react with an azide (B81097), such as sodium azide in the presence of a Lewis acid or an ammonium salt, to form a tetrazole ring. Similarly, reaction with a nitrile oxide, generated in situ from an oxime, could yield a 1,2,4-oxadiazole. These reactions expand the synthetic utility of the nitrile group beyond simple functional group interconversions.

The inherent reactivity of the nitrile group can be understood in terms of its electrophilic carbon and its ability to be activated by electrophiles.

Nucleophilic Activation: The electrophilic carbon atom of the nitrile is the site of attack for a wide range of nucleophiles. pressbooks.pub Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that readily add to the nitrile group. libretexts.orgchemistrysteps.com This addition forms a stable imine anion salt. This salt is not reactive towards a second equivalent of the organometallic reagent. Subsequent hydrolysis of the imine salt in an aqueous acidic workup yields a ketone. libretexts.orglibretexts.org This provides a robust method for forming a new carbon-carbon bond and synthesizing ketones.

Electrophilic Activation: The nitrogen atom of the nitrile possesses a lone pair of electrons and can act as a weak base. In the presence of strong acids, the nitrogen can be protonated. chemistrysteps.com This protonation dramatically increases the electrophilic character of the nitrile carbon, making it susceptible to attack by even weak nucleophiles like water or alcohols, as seen in acid-catalyzed hydrolysis and alcoholysis reactions. libretexts.org

Table 3: Reaction of this compound with a Grignard Reagent

Reactant Reagents & Conditions Intermediate Product

Transformations of the Thiane (B73995) Ring System

The sulfur atom in the saturated thiane ring is a thioether, which is susceptible to oxidation. This provides a route to modify the heterocyclic core of the molecule.

The thioether sulfur can be selectively and sequentially oxidized to a sulfoxide (B87167) and then to a sulfone. masterorganicchemistry.com These oxidations can be achieved using a variety of oxidizing agents.

Sulfoxidation: Treatment of this compound with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures will yield the corresponding sulfoxide, 4-methyl-1-oxo-thiane-4-carbonitrile. masterorganicchemistry.comrsc.org This reaction introduces a chiral center at the sulfur atom.

Sulfone Formation: The use of a stronger oxidizing agent or an excess (two or more equivalents) of agents like m-CPBA or H₂O₂ will further oxidize the sulfoxide to the sulfone, 4-methyl-1,1-dioxo-thiane-4-carbonitrile. masterorganicchemistry.com The sulfone is generally a stable, crystalline solid and is resistant to further oxidation under these conditions.

Table 4: Oxidation of the Thiane Ring in this compound

Reactant Reagents & Conditions Product Product Class
This compound m-CPBA (1 equiv.), CH₂Cl₂ 4-Methyl-1-oxo-thiane-4-carbonitrile Sulfoxide

Ring-Opening and Ring-Contraction/Expansion Reactions

The thiane ring of this compound, a six-membered saturated heterocycle, is relatively stable compared to its smaller, more strained counterparts like thiiranes and thietanes. dtic.mil However, under specific conditions, it can undergo transformations that alter the ring structure.

Ring-Opening Reactions: Ring-opening of the thiane moiety typically requires activation, as the C-S bond is relatively robust. Potential pathways include:

Oxidative Cleavage: In biological systems and certain chemical reactions, the cleavage of sulfur heterocyles is often preceded by oxidation at the sulfur atom or an adjacent carbon. nih.gov For this compound, oxidation to the corresponding sulfoxide or sulfone could weaken the C-S bonds, making them more susceptible to nucleophilic attack or elimination reactions that result in ring opening.

Reductive Desulfurization: Treatment with reducing agents like Raney Nickel is a classic method for cleaving C-S bonds, which would lead to the opening of the thiane ring and the formation of an acyclic alkane derivative.

Electrophilic Activation: The use of electrophilic agents, such as arynes, has been shown to activate and open saturated sulfur heterocycles in three-component transformations, providing a potential, albeit specialized, route for ring opening. rsc.org

Ring-Contraction Reactions: Ring contractions of saturated heterocycles are synthetically valuable for accessing smaller ring systems. A plausible pathway for the contraction of the thiane ring in a derivative of this compound is a photomediated reaction. nih.gov For instance, if the nitrile group were converted to an α-keto group, the resulting α-acyl thiane could undergo a Norrish Type II-like reaction. This process involves intramolecular hydrogen abstraction from the thiane ring by the excited ketone, leading to a biradical intermediate that fragments to yield a cyclopentyl thiol derivative. nih.gov

Ring-Expansion Reactions: Ring expansion provides a route to medium-sized sulfur-containing heterocycles, which are often challenging to synthesize by other means. nih.govresearchgate.net A hypothetical ring expansion of this compound could be envisioned through a Tiffeneau-Demjanov-type rearrangement. This would first require the reduction of the nitrile group to a primary amine, followed by diazotization. The resulting unstable diazonium salt could lose nitrogen gas to form a primary carbocation, which could then trigger a rearrangement where one of the ring C-C bonds migrates, leading to an expanded seven-membered ring (thiepane) containing a stabilized carbocation.

The following table summarizes these potential transformations.

TransformationReagents/ConditionsPotential Product ClassPlausible Mechanism
Ring-Opening 1. mCPBA 2. NucleophileAcyclic functionalized alkaneOxidative activation followed by nucleophilic attack
Raney Nickel, H₂Acyclic alkaneReductive desulfurization
Ring-Contraction 1. DIBAL-H, then H₃O⁺ 2. Oxidant (e.g., PCC) 3. hν (Visible Light)Cyclopentyl thiol derivativePhotomediated Norrish Type II reaction of α-acyl thiane
Ring-Expansion 1. LiAlH₄ 2. NaNO₂, HClThiepane derivativeTiffeneau-Demjanov type rearrangement

Stereochemical Consequences of Thiane Ring Transformations

Transformations that involve breaking and forming bonds within the thiane ring can have significant stereochemical consequences, particularly concerning the quaternary stereocenter at the C4 position. The outcome is highly dependent on the reaction mechanism. lumenlearning.com

Reactions Involving Planar Intermediates: In a hypothetical Tiffeneau-Demjanov ring expansion, the reaction proceeds through a carbocation intermediate. If the rearrangement leads to the formation of a new chiral center or affects the existing one, the planarity of the carbocation allows for nucleophilic attack from either face. libretexts.org This typically results in a mixture of diastereomers, potentially eroding the stereochemical purity of the starting material.

Reactions with Concerted or Stereospecific Steps: In contrast, reactions that proceed through a concerted mechanism or involve stereospecific steps, such as some nucleophilic substitutions or cycloadditions, may lead to either retention or inversion of configuration at the reacting centers. lumenlearning.com The stereochemistry of the product is directly controlled by the geometry of the transition state.

Influence on Diastereoselectivity: If a reaction creates a new stereocenter on the thiane ring, the existing chiral center at C4 will influence the stereochemical outcome. The enzyme-catalyzed hydration of cis-aconitate, a prochiral molecule, demonstrates how a chiral environment dictates the facial selectivity of a reaction. libretexts.org Similarly, reagents will approach the thiane ring from the less sterically hindered face, leading to the preferential formation of one diastereomer over another. The differentiation between diastereotopic groups or faces is a key principle in stereoselective synthesis. libretexts.org

Reactivity of the Methyl Substituent at C4

Alpha-Methyl Group Functionalization (if applicable)

Direct functionalization of the C-H bonds of the methyl group at the C4 position is challenging due to its location at a quaternary center and the general inertness of alkyl C(sp³)–H bonds. However, modern synthetic methods offer potential strategies.

Late-stage C(sp³)–H functionalization, particularly methylation, has been successfully applied to complex drug molecules containing saturated heterocycles. nih.gov These methods often involve the generation of a radical at the target C-H bond via hydrogen atom transfer (HAT), followed by coupling with a suitable partner. A hypothetical functionalization of the methyl group in this compound could proceed via a similar radical-mediated pathway, for example, using photocatalysis to generate the initial radical.

Remote Functionalization Strategies (if applicable)

Remote functionalization allows for the activation of C-H bonds that are distant from existing functional groups. This is a formidable challenge but a rapidly advancing area of synthesis. nsf.gov

In the context of this compound, the nitrile group could potentially be used as a directing group to functionalize other positions on the thiane ring, such as C2 or C3. This strategy often employs a transition metal catalyst that coordinates to the directing group and delivers the reactive center to a specific remote C-H bond through the formation of a large-ring metallacycle intermediate. nsf.govnih.gov While this has been extensively developed for cyclic amines and other systems, its application to a thiane nitrile would be a novel extension. researchgate.netresearchgate.net Such a transformation would enable the introduction of new functional groups at positions that are not easily accessible through classical methods.

Mechanistic Investigations of Key Transformations

Elucidation of Elementary Steps and Intermediates

Understanding the stepwise pathway of a reaction is crucial for its optimization and application. The hypothetical transformations of this compound would involve distinct elementary steps and reactive intermediates.

For a photochemical ring contraction of an α-acyl thiane derivative, the mechanism would be initiated by photoexcitation of the ketone. Key steps would include:

Intramolecular Hydrogen Atom Transfer (HAT): The excited carbonyl oxygen abstracts a hydrogen atom from a γ-carbon within the thiane ring (e.g., C2 or C6).

Biradical Formation: This HAT event generates a 1,4-biradical intermediate.

Cyclization and Fragmentation: The biradical can undergo cyclization to form a bicyclic intermediate, which then fragments to yield the ring-contracted product (a cyclopentane (B165970) derivative) and an extruded fragment. This pathway is analogous to the well-established Norrish Type II reaction. nih.gov

For a Tiffeneau-Demjanov-type ring expansion , the key intermediates would be cationic:

Diazonium Ion Formation: The precursor primary amine (derived from the nitrile) reacts with nitrous acid to form a protonated N-nitrosamine, which tautomerizes and loses water to give a diazonium ion.

Carbocation Generation: The diazonium ion is highly unstable and readily expels molecular nitrogen (N₂) to generate a primary carbocation.

Rearrangement: A 1,2-alkyl shift occurs where a C-C bond from the ring migrates to the carbocationic center. This relieves strain and forms a more stable secondary or tertiary carbocation within the newly formed seven-membered ring.

Nucleophilic Trapping: The resulting carbocation is trapped by a nucleophile in the medium (e.g., water) to give the final product.

The following table outlines the key intermediates proposed for these transformations.

Transformation PathwayKey Intermediates
Photochemical Ring ContractionExcited ketone (triplet state), 1,4-biradical
Tiffeneau-Demjanov Ring ExpansionDiazonium ion, primary carbocation, rearranged carbocation
Reductive Ring-OpeningSulfur-coordinated metal species, radical anions
Remote C-H FunctionalizationPalladium-nitrile complex, macrocyclic palladacycle

Role of Transition States and Energy Barriers

The study of transition states and energy barriers is fundamental to understanding the kinetics and mechanism of any chemical reaction. A transition state represents the highest energy point along a reaction coordinate, a transient configuration of atoms that must be achieved for reactants to convert into products. The energy required to reach this state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational chemistry, utilizing methods like Density Functional Theory (DFT), is a primary tool for mapping potential energy surfaces and calculating the energies of transition states. nih.govnih.gov Such analyses can elucidate reaction mechanisms by comparing the energy barriers of different possible pathways. byjus.comnih.gov For instance, computational studies on the reaction of 4-methyl aniline (B41778) with OH radicals have been used to determine the most favorable reaction paths by calculating the energy barriers for various abstraction and addition reactions. researchgate.netvaia.com

However, a review of available scientific literature indicates that specific computational studies on the transition states and energy barriers for reactions involving this compound have not been reported. While the principles of transition state theory are universally applicable, dedicated research to model the specific reaction pathways of this compound, such as its hydrolysis or reduction, is not publicly available. Therefore, quantitative data on the energy barriers for its transformations remains an area for future investigation.

Spectroscopic Evidence for Reaction Mechanisms

Spectroscopic techniques are indispensable for elucidating reaction mechanisms by providing direct or indirect evidence of transient intermediates and products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to identify and characterize the structures of molecules formed during a chemical transformation.

For example, IR spectroscopy can monitor the disappearance of the characteristic nitrile (C≡N) stretching frequency (around 2220-2260 cm⁻¹) and the appearance of new functional group absorptions, such as the carbonyl (C=O) stretch of a carboxylic acid (around 1700-1725 cm⁻¹) or N-H bends of a primary amine (around 1590-1650 cm⁻¹). marquette.edu NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, allowing for the definitive identification of reaction products and, in some cases, stable intermediates.

A notable example of using spectroscopy to study reaction mechanisms involving a nitrile group is the investigation of nitrile hydratase enzymes. In these studies, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, combined with computational calculations, were used to identify transient iron-containing intermediates, providing critical insights into the catalytic cycle of nitrile hydration. nih.govacs.org Similarly, UV-vis spectroscopy and mass spectrometry have been employed to observe cobalt(III)–peroxyimidato intermediates formed during the activation of nitriles by cobalt complexes. libretexts.org

Despite the power of these methods, a search of the scientific literature reveals no specific studies that apply spectroscopic techniques to elucidate the reaction mechanisms of this compound. While spectroscopic data for the characterization of the compound itself exists, reports detailing the use of spectroscopy to trap or observe intermediates in its reactions are not available.

Derivatization and Functional Group Interconversions of this compound

The nitrile functional group is a versatile synthon in organic chemistry, capable of being converted into a variety of other functional groups. The primary transformations for this compound involve the hydrolysis of the nitrile to a carboxylic acid and its reduction to a primary amine. These reactions provide pathways to new derivatives with distinct chemical properties.

Hydrolysis to 4-Methylthiane-4-carboxylic Acid

The hydrolysis of a nitrile is a common method for preparing carboxylic acids. This transformation can be carried out under either acidic or basic conditions, typically requiring heat. organicchemistrytutor.comlumenlearning.com

Under acidic conditions, the nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. organicchemistrytutor.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. youtube.comlibretexts.org An amide intermediate is formed, which is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium salt. sparkl.me

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. organicchemistrytutor.com The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process also forms an amide intermediate, which is then hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the salt and isolate the free carboxylic acid. organicchemistrytutor.com For sterically hindered nitriles, harsher conditions may be necessary to achieve complete hydrolysis. wikipedia.org

Table 1: Hydrolysis of this compound
Reaction TypeReactantReagentsProduct
Acid-Catalyzed HydrolysisThis compoundH₂O, H₂SO₄ (aq), Heat4-Methylthiane-4-carboxylic acid
Base-Promoted HydrolysisThis compound1. NaOH (aq), Heat 2. H₃O⁺4-Methylthiane-4-carboxylic acid

Reduction to (4-Methylthian-4-yl)methanamine

The reduction of nitriles is a direct route to primary amines. A variety of reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being one of the most powerful and common. byjus.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). jove.com The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. sparkl.mecommonorganicchemistry.com An aqueous workup then protonates the resulting nitrogen anion to yield the primary amine. commonorganicchemistry.com Other reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel catalyst) can also be used.

Partial Reduction to an Aldehyde

It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This requires a less reactive and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H). chemguide.co.uk The reaction is typically performed at low temperatures to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate that is stabilized as an aluminum complex. Subsequent hydrolysis during workup liberates the aldehyde. chemguide.co.ukcommonorganicchemistry.com

Table 2: Reduction of this compound
Reaction TypeReactantReagentsProduct
Full Reduction to AmineThis compound1. LiAlH₄ in THF 2. H₂O(4-Methylthian-4-yl)methanamine
Partial Reduction to AldehydeThis compound1. DIBAL-H in Toluene, -78 °C 2. H₂O4-Methylthiane-4-carbaldehyde

Advanced Spectroscopic and Structural Elucidation of 4 Methylthiane 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 4-methylthiane-4-carbonitrile, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations, providing a complete picture of its molecular framework.

Multi-dimensional NMR experiments are critical for deciphering the complex spin systems present in this compound. The thiane (B73995) ring's protons, particularly the axial and equatorial pairs, would likely exhibit complex splitting patterns due to geminal and vicinal couplings.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would clearly delineate the correlations between adjacent methylene (B1212753) protons on the thiane ring (H-2 with H-3, and H-5 with H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the thiane ring and the methyl group to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in placing the quaternary carbon (C-4), the nitrile group, and the methyl group. Key expected correlations would include the protons of the methyl group (H₃-C-CH₃) to the quaternary carbon (C-4) and the nitrile carbon. Additionally, protons at C-3 and C-5 would show correlations to C-4.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry and preferred conformation of the molecule. For example, a NOESY spectrum could reveal through-space interactions between the methyl group's protons and axial protons on the thiane ring, helping to establish the orientation of the methyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H to ¹³C)Key NOESY Correlations (from ¹H to ¹H)
2Ha: ~2.8 (ax), He: ~2.6 (eq)~35.0C-3, C-4H-3ax, H-6ax
3Ha: ~2.0 (ax), He: ~1.8 (eq)~28.0C-2, C-4, C-5H-2ax, H-4(CH₃)
4-~45.0--
5Ha: ~2.0 (ax), He: ~1.8 (eq)~28.0C-4, C-6, C-3H-6ax, H-4(CH₃)
6Ha: ~2.8 (ax), He: ~2.6 (eq)~35.0C-5, C-4H-5ax, H-2ax
CH₃~1.3 (s)~25.0C-4, C-3, C-5H-3ax, H-5ax
CN-~120.0--

Note: This table presents expected data based on known chemical shift ranges and correlation patterns for similar structures. Actual experimental values may vary.

While solution-state NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insight into the structure and packing of molecules in the solid phase. Should this compound exhibit polymorphism (the ability to exist in multiple crystal forms), ssNMR would be a powerful tool to distinguish between different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra in the solid state. Differences in the chemical shifts between polymorphs would reflect variations in crystal packing and intermolecular interactions, such as those involving the nitrile group.

The six-membered thiane ring in this compound is not static and undergoes conformational changes, primarily a chair-to-chair interconversion. Dynamic NMR (DNMR) studies, involving variable temperature experiments, could be used to study this equilibrium. At low temperatures, the interconversion would be slow on the NMR timescale, and separate signals for axial and equatorial protons would be observed. As the temperature is raised, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring-flipping process could be calculated, providing valuable thermodynamic information about the molecule's flexibility.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering confirmation of the molecular weight and clues to its structure.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the calculation of its elemental formula (C₇H₁₁NS), confidently distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: Exact Mass Calculation for this compound

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (¹²C)712.0000084.00000
Hydrogen (¹H)111.0078311.08613
Nitrogen (¹⁴N)114.0030714.00307
Sulfur (³²S)131.9720731.97207
Total 141.06127

The experimentally determined mass via HRMS should match this calculated value, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the methyl group: The cleavage of the C4-CH₃ bond would result in a fragment ion with a mass corresponding to the loss of 15 Da (•CH₃).

Loss of HCN: A common fragmentation for nitriles, leading to a fragment corresponding to the loss of 27 Da.

Ring-opening and subsequent fragmentation: The thiane ring could undergo cleavage, for example, through the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S), leading to characteristic fragment ions that help to piece together the original structure.

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, and it can be differentiated from structural isomers.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its specific functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2260-2220 cm⁻¹ region. Other expected vibrations would include C-H stretching from the methyl and methylene groups on the thiane ring, C-S stretching, and various bending and rocking modes that provide a unique fingerprint for the molecule. Analysis of the fine structure of these bands could potentially offer insights into the conformational isomers present in the sample.

Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~2950-2850 C-H stretching (methyl and methylene)
~2240 C≡N stretching (nitrile)
~1460-1440 C-H bending (methylene)
~1380 C-H bending (methyl)

This table is hypothetical and illustrates the type of data that would be generated from an experimental FT-IR analysis.

Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is also readily observable in Raman spectra. Due to the polarizability changes involved, symmetric vibrations and vibrations of non-polar bonds often yield strong Raman signals. For this compound, the C-S bond and the carbon backbone of the thiane ring would be expected to produce characteristic Raman scattering, aiding in the conformational analysis of the six-membered ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide unambiguous data on its molecular geometry.

This analysis would yield a detailed geometric profile of the molecule. Key parameters would include the bond lengths of the C-C, C-S, C-N, and C-H bonds, as well as the bond angles within the thiane ring and around the quaternary carbon. Torsion angles would definitively describe the conformation of the thiane ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the methyl and nitrile substituents.

Hypothetical Bond Parameter Data from X-ray Crystallography

Parameter Value (Exemplary)
C-S Bond Length ~1.82 Å
C-C (ring) Bond Length ~1.54 Å
C-C≡N Bond Length ~1.47 Å
C≡N Bond Length ~1.14 Å
C-S-C Bond Angle ~98°

This table is for illustrative purposes only and represents the kind of precise data obtained from X-ray diffraction experiments.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment

Since this compound is a chiral molecule (the C4 carbon is a stereocenter), chiroptical techniques like ECD and VCD would be essential for assigning its absolute configuration (R or S). These methods measure the differential absorption of left and right circularly polarized light. By comparing experimentally obtained spectra to those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the synthesized compound can be determined. VCD, which operates in the infrared region, is particularly sensitive to the vibrational modes of the molecule and can provide detailed conformational and stereochemical information.

Computational and Theoretical Chemistry of 4 Methylthiane 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for predicting the behavior of molecules, offering insights into properties that are often difficult to measure experimentally. researchgate.net For 4-methylthiane-4-carbonitrile, these methods can elucidate the distribution of electrons within the molecule and predict its reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. youtube.com DFT calculations are used to determine ground state properties such as molecular geometry, electronic density, and orbital energies. For this compound, DFT would be employed to optimize the geometry of its most stable conformation and to analyze the electronic effects of the methyl and nitrile substituents on the thiane (B73995) ring.

DFT calculations can provide a detailed picture of the electron distribution. The electron-withdrawing nature of the nitrile group at the C4 position is expected to significantly influence the electronic environment of the thiane ring, particularly the sulfur atom. This can be visualized through the calculation of electrostatic potential maps, which would show a region of lower electron density (more positive potential) around the nitrile group and a region of higher electron density (more negative potential) near the sulfur atom.

Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. In this compound, the presence of the π-system in the nitrile group would likely lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted thiane.

Table 1: Representative DFT-Calculated Properties for Substituted Thianes (Note: The following data is illustrative and based on typical values for related compounds, as specific data for this compound is not available.)

Property Representative Value Significance
C-S Bond Length 1.82 Å Reflects the covalent radius of carbon and sulfur.
C-N Bond Length 1.15 Å Typical for a carbon-nitrogen triple bond.
C-S-C Bond Angle ~98° Indicates the geometry at the sulfur atom within the ring.
HOMO Energy -6.5 eV Relates to the molecule's ability to donate electrons.
LUMO Energy -0.8 eV Relates to the molecule's ability to accept electrons.

Ab Initio Methods for Energetics and Electronic Distribution

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy for certain properties, particularly energetics. researchgate.net

For this compound, ab initio calculations would be valuable for obtaining a highly accurate determination of the molecule's total energy and the relative energies of its different conformers. northwestern.edunih.govnih.gov This is crucial for understanding the conformational preferences and the energy barriers between them.

Ab initio methods can also provide a very detailed description of the electronic distribution. By calculating the electron correlation energy more accurately than standard DFT functionals, these methods can offer a more refined picture of how the electrons are distributed and how they interact. This would be particularly important for understanding the subtle electronic effects of the substituents on the thiane ring. For instance, the interaction between the lone pairs of the sulfur atom and the antibonding orbitals of adjacent C-C bonds (hyperconjugation) can be more accurately described.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Ring Conformations of the Thiane System

The thiane ring, like its all-carbon analogue cyclohexane, is not planar. It predominantly adopts a chair conformation to minimize angular and torsional strain. scispace.comscispace.com Electron diffraction studies of thiane have confirmed the chair conformation as the most stable. scispace.com In this compound, the thiane ring is expected to also exist primarily in a chair conformation.

In this chair conformation, the substituents at the C4 position, the methyl and nitrile groups, will occupy either axial or equatorial positions. However, since they are attached to the same carbon atom, their relative orientation is fixed. The key conformational question for the ring itself would be the preference for the chair form over other possible conformations like the boat or twist-boat. The energy difference between the chair and boat forms in substituted thianes is a subject of computational investigation. For 1,3-dithiane, a related compound, the energy difference between the chair and the 2,5-boat transition state has been calculated to be around 5.42 kcal/mol.

Rotational Barriers of Substituents

While the methyl and nitrile groups are attached to the same carbon, the concept of rotational barriers is still relevant, for instance, in the rotation of the methyl group around the C-C bond that connects it to the ring. The barrier to rotation for a methyl group is generally low, typically around 3 kcal/mol. Computational methods can be used to calculate this barrier by mapping the energy of the molecule as a function of the dihedral angle of the methyl group's hydrogen atoms relative to the ring.

Solvent Effects on Conformational Preferences

The surrounding environment can significantly influence the conformational equilibrium of a molecule. researchgate.netfrontiersin.org Solvents can stabilize certain conformers over others based on factors like polarity and the ability to form hydrogen bonds. scielo.brnih.gov

Table 2: Illustrative Solvent Effects on Conformational Energy (Note: This table presents a hypothetical scenario for this compound to illustrate the principles of solvent effects.)

Solvent Dielectric Constant (ε) Relative Energy of Conformer B (kcal/mol)
Gas Phase 1 1.5
Chloroform 4.8 1.2
Dichloromethane 9.1 1.0

In this hypothetical example, Conformer B is assumed to have a larger dipole moment than Conformer A. The relative energy of Conformer B decreases as the polarity of the solvent increases, indicating its stabilization.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, offering a detailed view of conformational changes and intermolecular interactions. For this compound, MD simulations can illuminate the dynamic nature of the thiane ring and the influence of its substituents on its preferred three-dimensional structures.

The thiane ring, similar to cyclohexane, is expected to predominantly adopt a chair conformation to minimize angular and torsional strain. youtube.com However, the presence of a sulfur atom and the geminal methyl and nitrile groups at the C4 position introduces unique electronic and steric effects that influence the ring's puckering and flexibility.

MD simulations can be employed to explore the potential energy surface of this compound and identify its most stable conformers. By simulating the molecule's motion over time, researchers can observe transitions between different chair and boat conformations and determine their relative populations. The simulations would likely reveal that the chair conformation is the most stable, with the substituents occupying positions that minimize steric hindrance. Due to the geminal substitution at the 4-position, both the methyl and nitrile groups will be either in axial/equatorial or equatorial/axial orientations relative to the chair's principal axis. The preference for one over the other would be influenced by subtle electronic and steric factors.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. mun.canih.gov These simulations can provide insights into solvation effects and the potential for the molecule to act as a ligand in a biological system. researchgate.net The nitrile group, with its significant dipole moment, is a potential site for hydrogen bonding and other electrostatic interactions.

Table 1: Predicted Conformational Preferences of this compound

ConformationPredicted Relative StabilityKey Features
ChairHighMinimized angular and torsional strain. Substituents at C4 will influence puckering.
Twist-BoatModerateHigher in energy than the chair form; may act as a transition state between chair forms.
BoatLowHigh energy due to flagpole interactions and eclipsing strain.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears in a relatively clean region of the spectrum. pressbooks.pubnih.govlibretexts.org The C-S bond of the thiane ring will have a weaker absorption in the fingerprint region. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts are sensitive to the local electronic environment of each nucleus. For this compound, the symmetry of the molecule will influence the number of unique signals in the NMR spectra. Assuming a rapid chair-to-chair interconversion at room temperature, the two axial and two equatorial protons on the carbons adjacent to the sulfur (C2 and C6) would be equivalent, as would the protons on C3 and C5. The methyl group would appear as a singlet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the nitrile carbon is expected to have a characteristic chemical shift. pressbooks.publibretexts.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional Group / AtomPredicted Absorption / Chemical Shift
IR Spectroscopy Nitrile (C≡N)~2240-2260 cm⁻¹ (sharp, medium intensity) pressbooks.pubnih.gov
C-H (Aliphatic)~2850-3000 cm⁻¹
C-S~600-800 cm⁻¹
¹³C NMR Spectroscopy Nitrile Carbon (C≡N)~115-125 ppm pressbooks.publibretexts.org
Quaternary Carbon (C4)~40-50 ppm
Methylene Carbons (C2, C6)~30-40 ppm
Methylene Carbons (C3, C5)~25-35 ppm
Methyl Carbon (-CH₃)~20-30 ppm
¹H NMR Spectroscopy Methylene Protons (C2, C6)~2.5-3.5 ppm
Methylene Protons (C3, C5)~1.5-2.5 ppm
Methyl Protons (-CH₃)~1.2-1.8 ppm (singlet)

Reaction Pathway Elucidation and Transition State Modeling via Computational Methods

Computational chemistry provides essential tools for understanding the mechanisms of chemical reactions, including identifying intermediates and transition states, and calculating activation energies. arxiv.org For the synthesis of this compound, computational methods can be used to explore potential reaction pathways and optimize reaction conditions.

A plausible synthetic route to this compound could involve the reaction of 4-methylthian-4-ol with a cyanide source, or the nucleophilic substitution of a suitable leaving group at the C4 position of a 4-substituted thiane with a cyanide anion. Computational modeling can be used to investigate the energetics of these and other potential synthetic routes.

By employing methods such as DFT, researchers can model the potential energy surface of a proposed reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The transition state is a critical point on the reaction pathway, representing the energy maximum that must be overcome for the reaction to proceed.

Furthermore, computational modeling can provide detailed insights into the geometry and electronic structure of the transition state, which can be used to rationalize the stereochemical outcome of a reaction or to design catalysts that can lower the activation energy.

Applications of 4 Methylthiane 4 Carbonitrile in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Molecules

The utility of a compound as a synthetic building block is determined by its ability to be incorporated into larger, more complex structures through reliable and high-yielding chemical transformations. The bifunctional nature of 4-methylthiane-4-carbonitrile, possessing both a stable heterocyclic core and a transformable nitrile group, positions it as a valuable starting material.

Fine chemicals are pure, single substances produced in limited quantities for high-value applications, often as intermediates in industries like pharmaceuticals and agrochemicals. Nitrile-containing piperidines, which are structurally analogous to this compound, are well-established as critical intermediates in the synthesis of pharmaceutical agents. For instance, 1-benzyl-4-phenylaminopiperidine-4-carbonitrile is a key precursor in the multi-step synthesis of highly active narcotic analgesics like remifentanil. researchgate.net

By analogy, this compound serves as a valuable precursor for sulfur-containing fine chemicals. The thiane (B73995) ring is a structural motif found in various biologically active molecules, and the ability to introduce this scaffold with a handle for further functionalization (the nitrile group) is synthetically advantageous. The compound can be prepared and then elaborated in subsequent steps, making it a foundational element for a library of complex sulfur heterocycles targeted for medicinal chemistry research.

Multi-step synthesis is the cornerstone of creating complex organic molecules that cannot be made in a single step. uni.lunih.gov A key intermediate in such a sequence must be accessible and possess functional groups that can be selectively manipulated. The Strecker-type condensation, a well-known method for producing α-amino nitriles, provides a model for how this compound could function as an intermediate. An optimized Strecker reaction involving a cyclic ketone, an amine, and a cyanide source is a highly efficient process. researchgate.net

Following this model, this compound could be a stable, isolable intermediate in a longer synthetic route. The nitrile group can undergo a variety of transformations, as detailed in the following sections, allowing for its conversion into amines, carboxylic acids, or heterocyclic rings at the appropriate stage of a complex synthesis.

Utility in Heterocyclic Compound Synthesis

The dual functionality of this compound makes it particularly suited for the synthesis of new and complex heterocyclic structures. Both the thiane ring and the nitrile group can be strategically employed in ring-forming reactions.

Annulation refers to a reaction that forms a new ring onto an existing molecular framework. ethz.ch While annulation reactions that directly involve the sulfur and carbon atoms of the thiane ring of this compound are not prominently documented, the concept represents a potential avenue for creating fused bicyclic systems. Such transformations would likely require activation of the thiane ring, for example, through oxidation of the sulfur atom, to facilitate its participation in a cyclization cascade.

The nitrile group is exceptionally versatile and can be used to construct a variety of nitrogen-containing heterocycles. nih.gov This versatility is directly applicable to this compound.

One of the most powerful transformations is the reduction of the nitrile to a primary amine. The resulting intermediate, 4-aminomethyl-4-methylthiane, contains a nucleophilic amine that can participate in intramolecular or intermolecular cyclization reactions. For example, reaction with a suitable dielectrophile, such as a dialdehyde (B1249045) or diketone, could be used to construct a second heterocyclic ring, leading to the spirocyclic architectures discussed below.

Another important class of reactions is cycloaddition. The nitrile's carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloadditions. A classic example is the reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This transformation is widely used in medicinal chemistry to introduce a metabolically stable, acidic functional group that can act as a carboxylic acid bioisostere. The trimerization of nitriles to form symmetrical 1,3,5-triazines is another potential, though less common, cyclization pathway. google.com

The table below summarizes plausible cyclization reactions starting from the nitrile group.

Starting Functional GroupReagent(s)Resulting HeterocycleReaction Type
Nitrile1. LiAlH₄ (or other reducing agent) 2. Phosgene equivalentSpiro-imidazolidinoneReduction, Cyclization
NitrileNaN₃, ZnBr₂Spiro-tetrazole[3+2] Cycloaddition
NitrileH₂SSpiro-thiadiazoleAddition, Cyclization

This table presents potential transformations based on established nitrile chemistry.

Formation of Complex Molecular Architectures and Scaffolds

The quaternary C4 carbon of this compound makes it an ideal starting point for the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures containing two rings connected by a single common atom, a feature that is increasingly sought after in drug discovery for its ability to confer conformational rigidity and novel chemical space. beilstein-journals.org

A logical synthetic route to a complex spiro scaffold would involve the transformation of the nitrile group into a new ring system. For example, reduction of the nitrile to the primary amine, 4-aminomethyl-4-methylthiane, creates a key intermediate. This intermediate can then be reacted with appropriate reagents to build the second ring of the spiro system. The synthesis of 2,4-diazaspiro[5.5]undecane derivatives from barbituric acid and diarylideneacetones provides a structural precedent for this type of architecture. researchgate.net

Following a similar strategy, the amine derived from this compound could be reacted with a cyclic anhydride (B1165640) or a β-keto ester to construct a second ring containing nitrogen, leading to novel thiaspiro-heterocycles like 4-aza-1-thiaspiro[5.5]undecane derivatives. Such scaffolds, which combine a thiane ring with another heterocycle in a spirocyclic arrangement, are of significant interest for exploring new areas of chemical biology and materials science.

The table below outlines a proposed synthetic pathway to a novel spirocyclic architecture.

StepIntermediate/ProductReagents & ConditionsPurpose
1This compound (Starting Material)Provides thiane ring and quaternary center.
24-aminomethyl-4-methylthiane LiAlH₄ in THFReduction of nitrile to primary amine.
3A 4-aza-1-thiaspiro[5.5]undecane derivative Diethyl malonate, heatIntermolecular condensation and cyclization to form a new piperidinone ring.

This table outlines a hypothetical, yet chemically sound, pathway to a complex spirocycle based on analogous reactions.

Potential as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

While the direct application of this compound as a chiral auxiliary or ligand in asymmetric synthesis is not extensively documented in peer-reviewed literature, an analysis of its molecular structure allows for a theoretical exploration of its potential in these roles. The key structural features of this compound that could be leveraged for stereochemical control include the presence of a quaternary stereocenter, the conformational rigidity of the thiane ring, and the coordinating capabilities of the sulfur and nitrile functionalities.

The molecule's chirality originates from the C4 position, which is a quaternary carbon atom bonded to a methyl group, a nitrile group, and is part of the thiane ring. For this compound to function as a chiral auxiliary , it would first need to be resolved into its individual enantiomers. Subsequently, one of these enantiomers would be temporarily attached to a prochiral substrate. The steric bulk and fixed spatial orientation of the thiane ring and its substituents could then effectively shield one of the prochiral faces of the substrate, directing the attack of a reagent to the opposite face and thereby inducing asymmetry in the product. After the desired stereoselective transformation, the chiral auxiliary would be cleaved from the product and could, in principle, be recovered.

The potential efficacy of this compound as a chiral auxiliary would depend on several factors, including the method of attachment to the substrate, the nature of the chemical transformation, and the reaction conditions. The rigidity of the six-membered thiane ring, which typically adopts a chair conformation, could provide a well-defined and predictable chiral environment around the reactive center of the substrate.

As a potential chiral ligand , this compound possesses two potential coordination sites for a metal center: the sulfur atom of the thiane ring and the nitrogen atom of the nitrile group. The sulfur atom, being a soft donor, would be expected to coordinate well with soft transition metals. The nitrile group, on the other hand, can also act as a ligand. If both the sulfur and nitrile groups were to coordinate to a metal center, this compound could act as a bidentate ligand.

For successful application in asymmetric catalysis, the chiral ligand must create a chiral environment around the metal's active site, leading to the preferential formation of one enantiomer of the product. The stereochemistry of the resulting product would be influenced by the specific conformation of the chelate ring formed upon coordination and the steric interactions between the substrate and the methyl group at the chiral center of the ligand.

While the theoretical potential exists, the development of this compound or its derivatives as effective chiral auxiliaries or ligands would necessitate significant experimental investigation. This would involve the development of an efficient enantioselective synthesis or resolution of this compound, followed by systematic studies of its performance in a range of asymmetric transformations.

Due to the absence of published experimental data on the use of this compound in asymmetric synthesis, a data table of its performance cannot be provided at this time.

No Publicly Available Data on the Biological Interactions of this compound

A thorough review of scientific databases and publicly available literature has revealed a significant absence of research on the biological interactions of the chemical compound This compound . Consequently, an article detailing the "Mechanistic Aspects of Biological Interactions Involving this compound Analogs" as per the requested outline cannot be generated at this time due to the lack of foundational scientific data.

Searches for specific biological activities, such as enzyme inhibition, receptor binding, structure-activity relationships, and its use as a molecular probe, yielded no relevant results for this compound or its direct analogs. The comprehensive chemical database, PubChem, explicitly states, "No literature data available for this compound" in its entry for this compound. uni.lu

This lack of information prevents any scientifically accurate discussion on the following topics outlined in the user's request:

Mechanistic Aspects of Biological Interactions Involving 4 Methylthiane 4 Carbonitrile Analogs

Molecular Probing and Biochemical Pathway Elucidation:The use of a compound as a molecular probe requires a known and well-characterized interaction with a biological system, which is not the case for 4-methylthiane-4-carbonitrile.

While information exists for other nitrile-containing compounds or other thiane (B73995) derivatives, extrapolating such data to this compound without direct experimental evidence would be speculative and scientifically unsound.

Therefore, until research is conducted and published on the biological effects of this compound, a detailed article on its mechanistic interactions remains unfeasible.

Future Research Directions and Emerging Methodologies for 4 Methylthiane 4 Carbonitrile

Development of Novel and Sustainable Synthetic Strategies

The synthesis of complex molecules like 4-methylthiane-4-carbonitrile calls for the development of efficient and environmentally benign methodologies. Future research should prioritize sustainable approaches that minimize waste and utilize safer reagents.

Conventional methods for the synthesis of thianes often involve the reaction of 1,5-dihalopentanes with a sulfide (B99878) source, a process that can be harsh and generate significant salt waste. chemicalbook.com Similarly, traditional nitrile syntheses can involve toxic cyanide reagents. chemguide.co.uk Green chemistry principles offer a roadmap for overcoming these challenges. nih.govjournals.co.za

Future synthetic strategies could explore:

Biocatalytic Approaches: The use of enzymes, such as nitrile hydratases or nitrilases, could enable the selective hydrolysis of a dinitrile precursor or the direct enzymatic synthesis of the nitrile group under mild, aqueous conditions. journals.co.zanih.gov Aldoxime dehydratases also present a cyanide-free route to nitriles from readily available aldehydes. nih.gov

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis from simpler, readily available starting materials would significantly improve efficiency. Multicomponent reactions, which combine three or more reactants in a single step, are highly atom-economical and could be explored for the direct construction of the this compound scaffold. bepls.com

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like deep eutectic solvents (DES) or water is a key aspect of sustainable synthesis. researchgate.net The development of recyclable, non-toxic catalysts, such as silica-supported catalysts, can also reduce the environmental impact. bepls.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste. journals.co.zanih.govEnzyme discovery and engineering for specific substrate, stability and cost of enzymes.
One-Pot/Multicomponent Reactions High atom economy, reduced purification steps, operational simplicity. bepls.comIdentification of suitable starting materials and reaction conditions, control of selectivity.
Green Solvents/Catalysts Reduced environmental impact, potential for catalyst recycling. bepls.comresearchgate.netCatalyst efficiency and stability in green solvents, solvent-substrate compatibility.

Exploration of Unprecedented Reactivity Profiles and Cascade Reactions

The combination of a sulfide, a quaternary center, and a nitrile group in this compound suggests a rich and largely unexplored reactivity profile.

Ring-Opening Reactions: The thiane (B73995) ring can potentially undergo ring-opening reactions when activated by electrophiles, providing access to a variety of functionalized linear thioethers. rsc.org This could be a valuable strategy for introducing new functional groups.

Cascade Reactions: The nitrile group can act as a handle for initiating cascade reactions. For instance, reduction of the nitrile to an amine followed by intramolecular reactions could lead to complex bicyclic structures. scielo.br Cascade reactions initiated by the functionalization of the sulfur atom are also a possibility. Enzymatic cascade reactions could also be explored for the stereoselective synthesis of complex molecules derived from this compound. nih.gov

Cycloaddition Reactions: While the thiane ring itself is saturated, derivatization could introduce unsaturation, opening the door to cycloaddition reactions like the Diels-Alder reaction to build more complex polycyclic systems. nih.govlibretexts.orgrsc.org

Table 2: Potential Reactivity of this compound

Reaction TypePotential ProductsKey Research Focus
Ring-Opening Functionalized thioethers. rsc.orgDevelopment of selective ring-opening conditions, trapping of reactive intermediates.
Cascade Reactions Bicyclic and polycyclic heterocycles. scielo.brbaranlab.orgnih.govrsc.orgDesign of cascade sequences, control of stereochemistry.
Cycloaddition Reactions Complex polycyclic architectures. nih.govlibretexts.orgrsc.orgyoutube.comyoutube.comSynthesis of unsaturated derivatives, investigation of regio- and stereoselectivity.

Advanced Characterization Techniques for Dynamic and Transient Species

Understanding the reaction mechanisms and identifying short-lived intermediates is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques will be invaluable in this pursuit.

In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can provide real-time information about the concentration of reactants, products, and intermediates during a reaction, offering deep mechanistic insights.

Trapping of Transient Intermediates: The study of reactions at low temperatures or with specific trapping agents can allow for the isolation and characterization of otherwise fleeting intermediates, such as reactive radical species or ionic intermediates. nih.govlibretexts.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. mdpi.comuc.ptethernet.edu.etdurham.ac.uksci-hub.sersc.org

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable its production on a larger scale with better control over reaction parameters. mdpi.comuc.ptethernet.edu.etdurham.ac.uksci-hub.sersc.org This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst, solvent) to quickly identify the optimal parameters for a given transformation.

In-line Analysis: The integration of analytical techniques like HPLC and mass spectrometry directly into the flow system allows for real-time monitoring of reaction progress and product purity. uc.pt

Potential for New Chemical Applications Beyond Traditional Areas

The unique properties of this compound could be leveraged in a variety of applications beyond its role as a synthetic intermediate.

Catalysis: The sulfur atom in the thiane ring could act as a ligand for transition metals, making this compound a potential building block for novel catalysts. nih.govchiba-u.jpsciencedaily.comresearchgate.netrutgers.edu The steric and electronic properties of the ligand could be tuned by modifying the substituents on the thiane ring.

Materials Science: Sulfur-containing polymers are known for their unique optical and electronic properties. rsc.orgrsc.orgwiley-vch.deresearchgate.netnsf.gov this compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers with interesting properties, such as high refractive indices or self-healing capabilities. The nitrile group can also be a versatile functional handle for polymer modification.

Table 3: Potential Applications of this compound

Application AreaPotential Role of this compoundKey Research Directions
Catalysis Ligand for transition metal catalysts. nih.govchiba-u.jpsciencedaily.comresearchgate.netrutgers.eduSynthesis and characterization of metal complexes, evaluation of catalytic activity in various reactions.
Materials Science Monomer for sulfur-containing polymers. rsc.orgrsc.orgwiley-vch.deresearchgate.netnsf.govPolymerization studies, characterization of polymer properties (optical, thermal, mechanical).

Q & A

Q. What statistical methods validate the reproducibility of spectral data for this compound derivatives?

  • Principal Component Analysis (PCA) clusters NMR/IR datasets to detect outliers. Intraclass Correlation Coefficients (ICC) assess inter-lab reproducibility, with thresholds >0.9 indicating high consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.